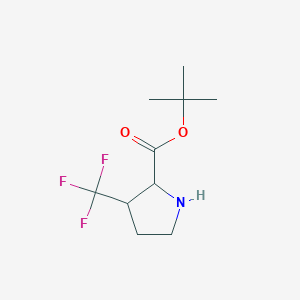
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate, also known as Boc-3-(CF3)-Pro-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH is not fully understood. However, it has been suggested that its inhibitory activity against enzymes may be due to its ability to bind to the enzyme's active site, preventing substrate binding and catalysis.
Biochemical and Physiological Effects
This compound(CF3)-Pro-OH has been shown to exhibit low toxicity in vitro, making it a promising compound for further research. However, its effects on biochemical and physiological systems have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH in lab experiments is its ease of removal as a protecting group during peptide synthesis. Additionally, its inhibitory activity against enzymes makes it a potential lead compound for drug discovery. However, one limitation of using this compound(CF3)-Pro-OH is its relatively high cost compared to other protecting groups.
Zukünftige Richtungen
There are several potential future directions for research involving Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH. One area of interest is its potential as a lead compound for drug discovery. Further research could focus on optimizing its inhibitory activity against specific enzymes. Additionally, its potential as a proteomics tool for studying protein-protein interactions could be further explored. Finally, its effects on biochemical and physiological systems could be studied in more detail to better understand its potential applications in medicine.
Synthesemethoden
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of tert-butyl acrylate with trifluoroacetic acid to form tert-butyl 3-(trifluoromethyl)acrylate. This intermediate is then reacted with pyrrolidine to form this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate(CF3)-Pro-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and proteomics. It is commonly used as a protecting group for amino acids during peptide synthesis, as it can be easily removed under mild conditions. Additionally, this compound(CF3)-Pro-OH has been shown to exhibit inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery. It has also been used in proteomics research to study protein-protein interactions.
Eigenschaften
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-6(4-5-14-7)10(11,12)13/h6-7,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKFCQTRWSHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
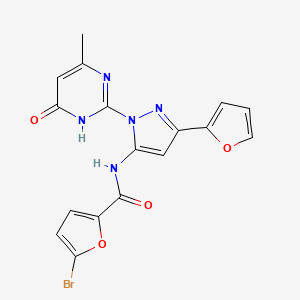
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)
![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)
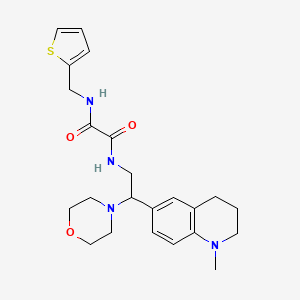
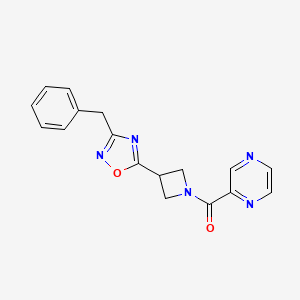

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)
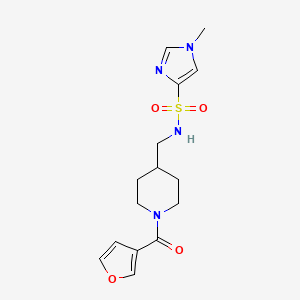
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
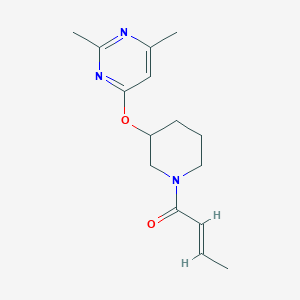
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)